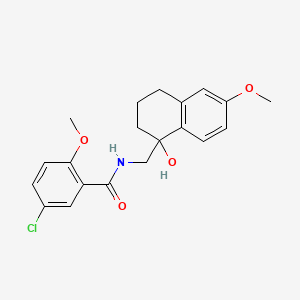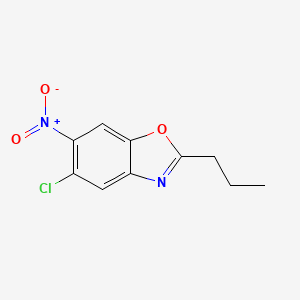![molecular formula C16H13FN2O3S2 B2735931 2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886924-84-1](/img/structure/B2735931.png)
2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The presence of a fluorobenzo[d]thiazol group suggests that this compound may have interesting photophysical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzamide and benzo[d]thiazol rings, which could have interesting effects on its chemical properties. The ethylsulfonyl group might also play a role in the overall polarity and solubility of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which might enhance its ability to cross biological membranes .科学的研究の応用
Novel Insecticides
Flubendiamide, a compound with a unique structure featuring sulfonylalkyl and fluorinated groups, demonstrates potent insecticidal activity against lepidopterous pests. Its novel mode of action, distinct from commercial insecticides, and safety profile for non-target organisms suggest its utility in integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial and Antifungal Agents
Derivatives of sulfonyl-substituted nitrogen-containing heterocycles exhibit antimicrobial and antifungal activities. This includes sensitivity to both Gram-positive and Gram-negative bacteria, as well as efficacy against Candida albicans. The structural composition of these compounds, including sulfonyl and fluorinated elements, underscores their potential as templates for designing new antimicrobial agents (Sych et al., 2019).
Antimalarial and Antiviral Properties
A study on N-(phenylsulfonyl)acetamide derivatives explored their antimalarial activity and potential as COVID-19 drugs. The structural features, such as the sulfonyl group and heterocyclic rings, contributed to their reactivity and biological activity, offering insights into designing sulfonamide-based antimalarial and antiviral agents (Fahim & Ismael, 2021).
Electrophysiological Activities
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has identified compounds with significant electrophysiological activity, suggesting a new class of selective class III agents. This highlights the potential for developing novel therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).
Fluoroalkylative Aryl Migration
A study demonstrated the use of fluorinated sulfinate salts for fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This synthetic application points to the versatility of fluorinated and sulfonyl-containing compounds in organic synthesis, potentially applicable to the modification of molecules for varied research applications (He et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
2-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-2-24(21,22)13-9-4-3-6-10(13)15(20)19-16-18-14-11(17)7-5-8-12(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFORBMXLQPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2735850.png)
![ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2735853.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)

![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)
![2,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-3-carboxamide](/img/structure/B2735867.png)
![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735869.png)
